3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

Catalog No.
S15761072
CAS No.
M.F
C17H16O3
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

Product Name

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

IUPAC Name

3-methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3

InChI Key

JYXQHLPIQXZKGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound characterized by its aromatic structure and functional groups. It has a molecular formula of C17H16O3C_{17}H_{16}O_3 and a molecular weight of approximately 268.31 g/mol. The compound features a methoxy group (-OCH₃), a benzaldehyde group (-CHO), and an allyl ether moiety, which contributes to its reactivity and potential biological activity. This compound is often utilized in synthetic organic chemistry due to its unique structural properties.

, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
  • Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic applications.

The synthesis of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde typically involves several steps:

  • Preparation of the Phenolic Compound: Starting from anisole or related compounds, the methoxy group is introduced via methylation.
  • Formation of the Allyl Ether: A phenolic compound is reacted with an allyl halide in the presence of a base to form the allyl ether.
  • Aldehyde Formation: The final step involves converting the resulting phenolic ether into the corresponding aldehyde through oxidation or formylation techniques.

These methods allow for the efficient production of this compound in laboratory settings .

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde has several applications, including:

  • Synthetic Intermediates: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for use in drug development.
  • Flavors and Fragrances: Compounds with similar structures are often used in flavoring and fragrance formulations due to their aromatic properties.

The versatility of this compound makes it valuable in various fields, particularly in organic synthesis and medicinal chemistry .

Interaction studies involving 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde are essential for understanding its potential biological effects. These studies may include:

  • Binding Affinity Studies: Investigating how well this compound binds to specific receptors or enzymes.
  • Synergistic Effects: Assessing whether it enhances or diminishes the activity of other compounds when used in combination.
  • Toxicity Assessments: Evaluating any toxicological effects associated with exposure to this compound.

Such studies are crucial for determining its safety and efficacy in potential applications .

Several compounds share structural similarities with 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-MethoxysalicylaldehydeC8H8O3Contains a hydroxyl group adjacent to the aldehyde.
4-MethoxybenzaldehydeC9H10O2Lacks the phenylpropene moiety but has similar reactivity.
2-Hydroxy-3-methoxybenzaldehydeC8H8O3Features both hydroxyl and methoxy groups on the benzene ring.
5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehydeC16H15BrO2Contains a bromine atom, affecting its reactivity and properties.

These compounds illustrate variations in functional groups and structural arrangements that influence their chemical behavior and biological activity, highlighting the uniqueness of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde within this class of compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

268.109944368 g/mol

Monoisotopic Mass

268.109944368 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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